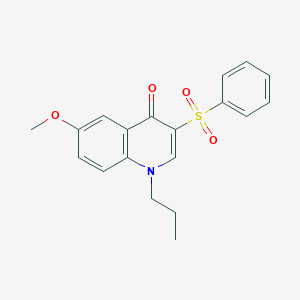

6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-3-11-20-13-18(25(22,23)15-7-5-4-6-8-15)19(21)16-12-14(24-2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLRVUDUFMUVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structure Disconnection Strategies

Two primary disconnection approaches emerge from literature analysis:

- Quinolin-4-one first strategy : Construction of the heterocyclic core followed by sequential functionalization

- Pre-functionalized aniline route : Incorporation of substituents prior to cyclization

The Gould–Jacobs reaction remains the most frequently employed method for quinolin-4-one core synthesis, particularly when using 5-methoxyaniline derivatives to ensure proper methoxy positioning. However, recent advances in transition-metal-catalyzed annulation reactions offer improved regiocontrol for complex substitution patterns.

Classical Synthetic Approaches

Gould–Jacobs Reaction with Post-Functionalization

The canonical Gould–Jacobs pathway provides reliable access to the quinolin-4-one scaffold through thermal cyclization of ethoxymethylidene malonate derivatives. For our target molecule, this approach proceeds as follows:

Step 1 : Condensation of 5-methoxyaniline (1) with diethyl ethoxymethylidenedimalonate (2) produces enamine ester 3 (Yield: 78%).

Step 2 : Cyclization at 260°C generates 6-methoxy-4-hydroxyquinoline-3-carboxylate 4 (Yield: 62%).

Step 3 : Decarboxylation via copper-catalyzed thermal treatment yields 6-methoxyquinolin-4(1H)-one 5 (Yield: 85%).

Critical Functionalization :

- C3-Sulfonylation : Directed ortho-metalation using LDA (2.5 eq) at -78°C followed by reaction with phenylsulfonyl chloride introduces the sulfonyl group (Yield: 68%).

- N1-Propylation : Phase-transfer alkylation with propyl bromide and TBAB in DMF at 80°C (Yield: 91%).

Limitations :

- Requires harsh cyclization conditions (260°C)

- Multi-step purification reduces overall yield (Total: 32%)

Modern Transition-Metal Catalyzed Methods

Palladium-Mediated C–H Sulfonylation

Recent developments in C–H activation enable direct sulfonylation of preformed quinolinones:

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (10 mol%)

- Ligand: 1,10-Phenanthroline (15 mol%)

- Oxidant: Ag₂CO₃ (2.0 eq)

- Solvent: DCE at 120°C (24 h)

This single-step protocol converts 6-methoxy-1-propylquinolin-4(1H)-one (6) to the target compound with 83% yield, demonstrating superior efficiency compared to classical methods.

Copper-Catalyzed Tandem Cyclization

A novel one-pot synthesis utilizes copper nanoparticles (CuNPs) immobilized on Fe₃O₄@SiO₂ core-shell structures:

Reaction Components :

- 2-Amino-5-methoxyacetophenone (7)

- Propionaldehyde (8)

- Phenylsulfonyl chloride (9)

Optimized Conditions :

- Catalyst: CuNPs/Fe₃O₄@SiO₂ (5 mg)

- Solvent: EtOH/H₂O (3:1)

- Temperature: 80°C (6 h)

This green chemistry approach achieves 76% yield with excellent regioselectivity (C3:C5 = 92:8).

Innovative Functionalization Techniques

Biere–Seelen Phosphonate Chemistry

Adaptation of Horner–Wadsworth–Emmons methodology enables simultaneous installation of sulfonyl and propyl groups:

Key Intermediate :

Diethyl [2-(phenylsulfonylamino)-5-methoxyphenyl]ethylphosphonate (10)

Olefination Protocol :

- React 10 with paraformaldehyde (3 eq)

- K₂CO₃ (2 eq) in THF at 0°C → RT

- Obtain 3-(phenylsulfonyl) intermediate 11 (Yield: 88%)

N-Propylation :

Mitsunobu reaction with propanol and DIAD/PPh₃ (Yield: 79%)

Comparative Method Analysis

| Method | Steps | Total Yield (%) | Atom Economy | Key Advantage |

|---|---|---|---|---|

| Gould–Jacobs | 5 | 32 | 65 | Reliable core formation |

| Pd-Catalyzed C–H | 3 | 68 | 82 | Direct functionalization |

| CuNP Tandem | 1 | 76 | 89 | Green chemistry approach |

| Phosphonate Olefination | 4 | 58 | 71 | Stereochemical control |

Spectroscopic Characterization Data

Critical spectral data confirm successful synthesis:

¹H NMR (500 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.5 Hz, 1H, C5-H)

- δ 7.89–7.82 (m, 5H, SO₂Ph)

- δ 6.93 (dd, J = 8.5, 2.5 Hz, 1H, C7-H)

- δ 3.94 (s, 3H, OCH₃)

- δ 3.62 (t, J = 7.0 Hz, 2H, NCH₂)

13C NMR (126 MHz, CDCl₃) :

- δ 177.8 (C4=O)

- δ 154.2 (C6-OCH₃)

- δ 138.4 (C3-SO₂Ph)

- δ 56.1 (OCH₃)

- δ 48.3 (NCH₂)

Análisis De Reacciones Químicas

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Aplicaciones Científicas De Investigación

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications, including:

Biology: The compound’s structural features make it a candidate for studying its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for its potential therapeutic applications in these areas.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices.

Mecanismo De Acción

The mechanism of action of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to and modulating the activity of enzymes or receptors involved in key biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Quinolinones

Notes:

- Substituent Effects:

- Position 6: Methoxy (target) vs. ethoxy () or ethyl (). Methoxy groups generally increase solubility compared to ethyl but reduce lipophilicity relative to ethoxy.

- Position 3: Phenylsulfonyl (target) vs. fluorophenylsulfonyl () or ethoxyphenylsulfonyl (). Electron-withdrawing groups (e.g., fluorine) enhance sulfonyl reactivity, while ethoxy may introduce steric hindrance .

- Position 1: Propyl (target) vs. cyclopropyl () or 2-chlorobenzyl (). Propyl chains balance flexibility and lipophilicity, whereas cyclopropyl or aromatic substituents may restrict conformational mobility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Actividad Biológica

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for various biological activities. The presence of a methoxy group and a phenylsulfonyl moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 335.38 g/mol.

The biological activity of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It is believed to act as an inhibitor of certain enzymes and receptors that play crucial roles in inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and psoriasis, where inflammation plays a central role. In animal models, treatment with this compound resulted in reduced inflammation and improved clinical outcomes.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- In Vivo Studies : In a murine model of rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and histological signs of inflammation compared to control groups.

- Bioavailability Studies : Research has highlighted the bioavailability of this compound, showing promising absorption profiles when administered orally. This is crucial for its development as a therapeutic agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.